

Physical and chemical properties of N-Acetyl-L-glutamic acid-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetyl-L-glutamic acid-d4*

Cat. No.: B15556186

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An In-depth Technical Guide to the Physical and Chemical Properties of **N-Acetyl-L-glutamic acid-d4**

Introduction

N-Acetyl-L-glutamic acid-d4 is the deuterated form of N-Acetyl-L-glutamic acid (NAG), an endogenous metabolite crucial in various biological processes.[1] Deuterium-labeled compounds, such as **N-Acetyl-L-glutamic acid-d4**, are valuable tools in drug development and metabolic research, primarily used as internal standards for quantitative analysis due to their mass shift and similar chemical behavior to their non-deuterated counterparts.[1]

NAG itself is a key molecule in metabolic regulation. In vertebrates, it functions as an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea cycle, which detoxifies ammonia.[2][3] It is also the first intermediate in the biosynthesis of arginine in prokaryotes and simple eukaryotes.[2][3] This guide provides a comprehensive overview of the physical and chemical properties, biological roles, and relevant experimental protocols for **N-Acetyl-L-glutamic acid-d4**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The primary distinction between **N-Acetyl-L-glutamic acid-d4** and its non-deuterated analog is the molecular weight, due to the replacement of four hydrogen atoms with deuterium. Other physical properties are generally considered to be very similar to the non-labeled compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **N-Acetyl-L-glutamic acid-d4** and its non-deuterated form.

Table 1: General Properties

Property	Value (N-Acetyl-L-glutamic acid-d4)	Value (N-Acetyl-L-glutamic acid)	Reference(s)
Molecular Formula	C ₇ H ₇ D ₄ NO ₅	C ₇ H ₁₁ NO ₅	[1]
Molecular Weight	193.19 g/mol	189.17 g/mol	[1][4][5]
Appearance	Solid, white crystals or powder	White crystals or powder	[1][2][6]
Melting Point	Not specified; expected to be similar to non-deuterated form	191-196 °C, 199-201 °C	[2][4][5][7]
Assay/Purity	Not specified	≥98%, 99%	[5][8]
Storage Temperature	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)	2-8°C	[1][5][8]
Optical Rotation	Not specified	[α] _{22/D} -15.6° (c = 1 in H ₂ O)	[5]

Table 2: Solubility Data

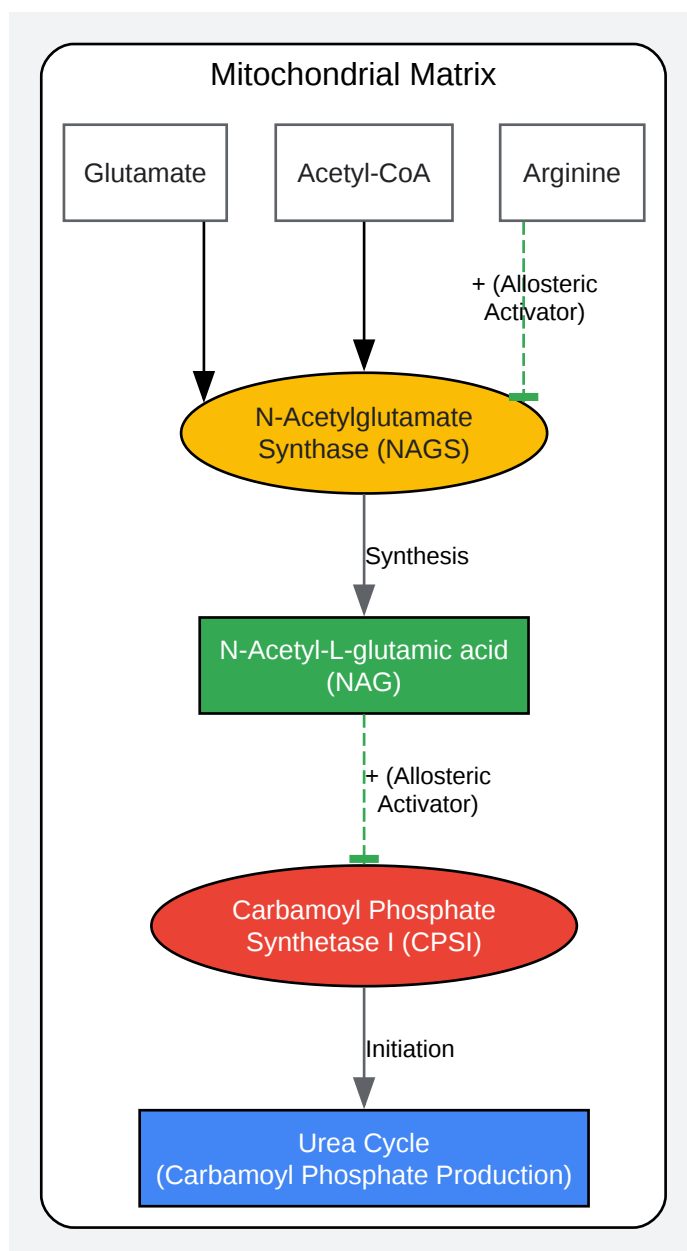
Solvent	Solubility (N-Acetyl-L-glutamic acid)	Reference(s)
Water	36 g/L, 52 mg/mL	[2][4]
DMSO	38 mg/mL, 100 mg/mL (with sonication)	[9][10]
Ethanol	May be soluble	[1]
DMF	May be soluble	[1]

Table 3: Spectroscopic Data Identifiers (for N-Acetyl-L-glutamic acid)

Identifier	Value	Reference(s)
CAS Number	1188-37-0	[1][4][5]
InChI Key	RFMMMVDNIPUKGG-YFKPBYRVSA-N	[5]
SMILES	<chem>CC(=O)N--INVALID-LINK--C(=O)O</chem>	[5]
PubChem CID	70914	[4]

Biological Role and Signaling Pathways

N-Acetyl-L-glutamic acid is not merely a metabolite but a critical regulator in nitrogen metabolism. Its primary role in vertebrates is the activation of the urea cycle. The enzyme N-acetylglutamate synthase (NAGS) synthesizes NAG from glutamate and acetyl-CoA.[2][8] The activity of NAGS is, in turn, allosterically activated by arginine.[8] The synthesized NAG then binds to carbamoyl phosphate synthetase I (CPSI), inducing a conformational change that activates the enzyme to catalyze the formation of carbamoyl phosphate from ammonia and bicarbonate, thereby initiating the urea cycle.[2]



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Caption: Allosteric activation of the Urea Cycle by N-Acetyl-L-glutamic acid.

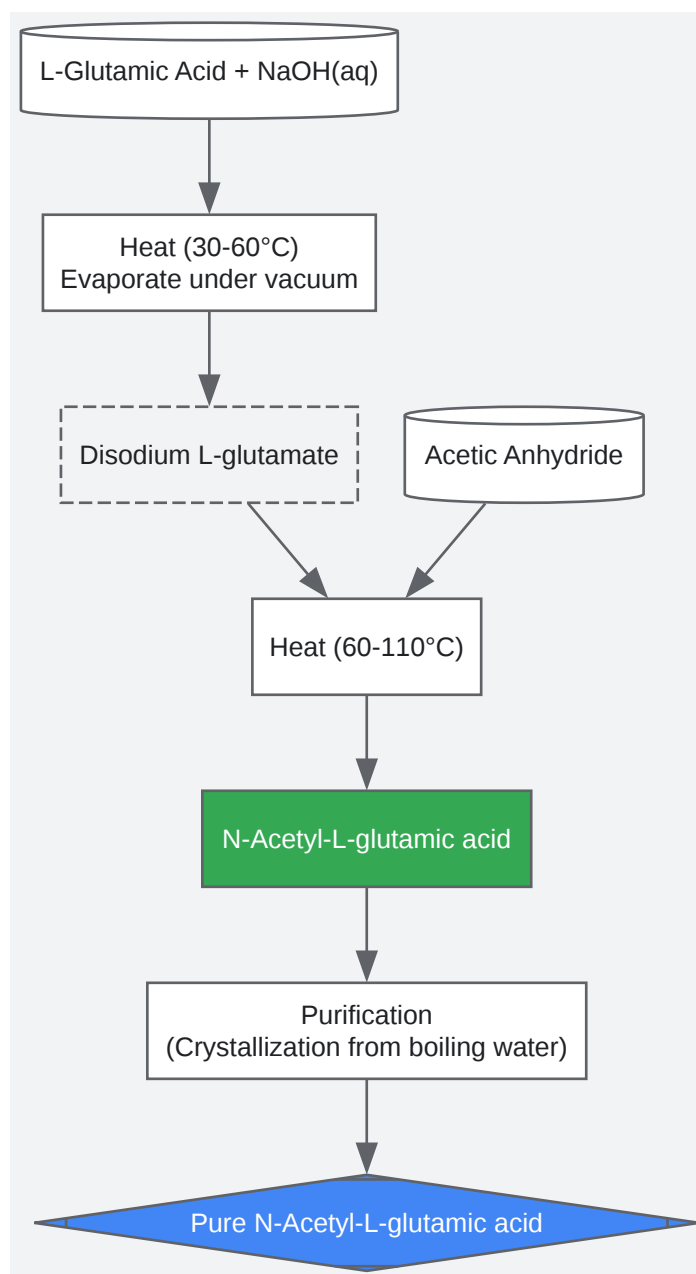
Experimental Protocols

Synthesis of N-Acetyl-L-glutamic acid

A common method for synthesizing N-Acetyl-L-glutamic acid involves the acetylation of L-glutamic acid.^{[11][12]} The synthesis of the d4-labeled variant would typically involve using a deuterated L-glutamic acid precursor.

Protocol: Acetylation of L-Glutamic Acid[11]

- Formation of Disodium L-glutamate:
 - Dissolve L-glutamic acid in water in a suitable reactor.
 - Add a molar equivalent of sodium hydroxide (caustic soda).
 - Heat the reaction mixture to 30-60°C and maintain for a period of 0.5 to 7 hours.
 - Evaporate the solvent under reduced pressure to obtain solid disodium L-glutamate.
- Acetylation:
 - React the obtained disodium L-glutamate with acetic anhydride.
 - Heat the reaction mixture to a temperature between 60-110°C.
 - Upon completion of the reaction, the product N-Acetyl-L-glutamic acid is formed.
 - Further purification can be achieved by crystallization from boiling water to remove unreacted glutamic acid.[7]



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Caption: General workflow for the synthesis of N-Acetyl-L-glutamic acid.

Analytical Methodologies

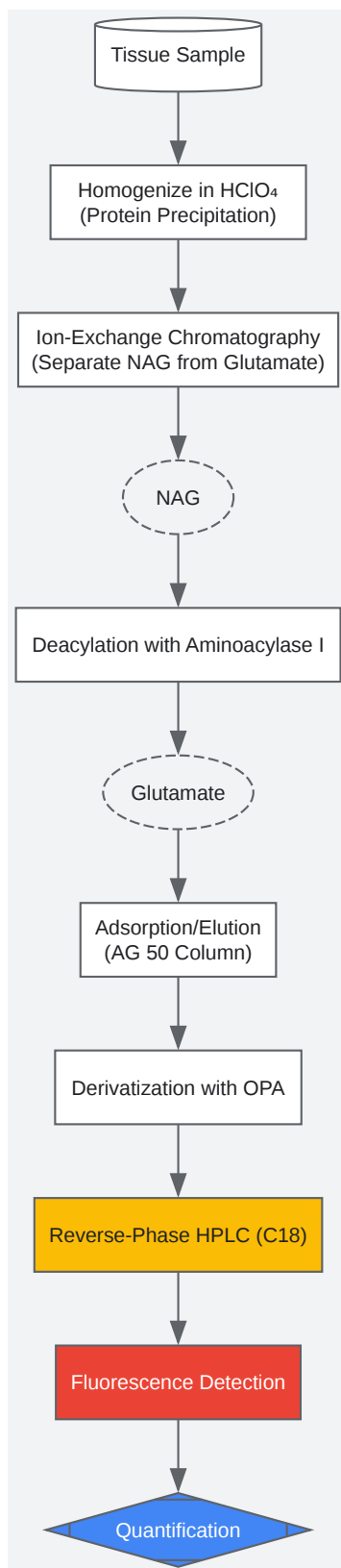
The quantification and identification of N-Acetyl-L-glutamic acid in biological samples are critical for metabolic studies. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed techniques.[13][14][15] **N-Acetyl-L-glutamic acid-**

d4 is an ideal internal standard for LC-MS/MS methods due to its co-elution with the endogenous analyte and distinct mass-to-charge ratio (m/z).

Protocol: HPLC-Based Quantification[\[14\]](#)

This protocol outlines a method for determining NAG levels in tissue extracts.

- Sample Preparation:
 - Homogenize tissue samples in perchloric acid (HClO_4) to extract metabolites and precipitate proteins.
 - Separate the supernatant containing acetylglutamate from glutamate using ion-exchange chromatography.
- Derivatization and Analysis:
 - Deacylate the isolated N-Acetyl-L-glutamic acid using the enzyme aminoacylase I to yield glutamate.
 - Adsorb the resulting glutamate onto an AG 50 column and subsequently elute it.
 - Perform pre-column derivatization of the eluted glutamate with o-phthaldialdehyde (OPA).
- Chromatography and Detection:
 - Separate the derivatized glutamate using a C18 reverse-phase HPLC column.
 - Detect the analyte using a fluorescence detector. The detection limit for this method is approximately 5 pmol.[\[14\]](#)



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Caption: HPLC-based workflow for the quantification of N-Acetyl-L-glutamic acid.

Conclusion

N-Acetyl-L-glutamic acid-d4 serves as an indispensable tool for modern metabolomics and clinical research. Its physical and chemical properties are nearly identical to its endogenous counterpart, with the exception of its increased mass, making it the gold standard for use as an internal standard in mass spectrometry-based quantification. A thorough understanding of its properties, biological significance in the urea cycle, and the analytical methods used for its detection is essential for researchers in the fields of biochemistry, drug development, and metabolic disease.

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- To cite this document: BenchChem. [Physical and chemical properties of N-Acetyl-L-glutamic acid-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556186#physical-and-chemical-properties-of-n-acetyl-l-glutamic-acid-d4]

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